1-(6-Methoxypyridin-3-yl)piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)piperidin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-3-2-9(8-12-11)13-6-4-10(14)5-7-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
GYBCJJNQLTUUOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2CCC(=O)CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 6 Methoxypyridin 3 Yl Piperidin 4 One
Retrosynthetic Analysis and Key Precursors for 1-(6-Methoxypyridin-3-yl)piperidin-4-one Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, this analysis reveals two primary building blocks: the 6-methoxypyridin-3-yl moiety and the piperidin-4-one scaffold.
Synthesis of the 6-Methoxypyridin-3-yl Moiety
The 6-methoxypyridin-3-yl group is a crucial component. One common precursor for this moiety is 6-methoxypyridin-3-ylboronic acid. This boronic acid derivative can be synthesized from 3-bromo-6-methoxypyridine through a palladium-catalyzed reaction with bis(pinacolato)diboron, followed by hydrolysis. ontosight.ai Another approach involves the use of 3-picoline, which can be generated from the gas-phase reaction of formaldehyde, acetaldehyde, and ammonia. beilstein-journals.org Subsequent functional group interconversions, such as oxidation and amination, can yield the desired substituted pyridine (B92270). beilstein-journals.org The methoxypyridine unit is valued in synthesis as it can act as a masked pyridone, with the methoxy (B1213986) group reducing the basicity of the pyridine nitrogen. nih.gov
| Precursor | Synthetic Method | Reagents |
| 3-Bromo-6-methoxypyridine | Palladium-catalyzed borylation | Bis(pinacolato)diboron, Palladium catalyst |
| 3-Picoline | Gas-phase reaction | Formaldehyde, Acetaldehyde, Ammonia |
Synthesis of the Piperidin-4-one Scaffold and its Derivatization
The piperidin-4-one ring is a common structural motif in many biologically active compounds. nih.gov Its synthesis can be achieved through various methods. The Mannich condensation reaction, involving an aromatic aldehyde, a ketone, and an amine, is a classical approach. chemrevlett.com Another versatile method is the Dieckmann condensation of a diester amine, followed by hydrolysis and decarboxylation. beilstein-journals.orgdtic.mil For instance, N-benzyl-4-piperidone can be synthesized via the Dieckmann cyclization of the Michael addition product of benzylamine (B48309) and methyl acrylate. google.com
The piperidin-4-one scaffold can be further modified. For example, N-Boc-piperidin-4-one is a key intermediate for various derivatives. beilstein-journals.org The synthesis of substituted piperidin-4-ones can also be achieved using greener methods, such as employing deep eutectic solvents like glucose-urea. asianpubs.orgresearchgate.net
| Synthetic Method | Key Features |
| Mannich Condensation | One-pot reaction of an aldehyde, ketone, and amine. chemrevlett.com |
| Dieckmann Condensation | Intramolecular cyclization of a diester followed by decarboxylation. beilstein-journals.orgdtic.mil |
| Greener Synthesis | Utilizes environmentally benign solvents. asianpubs.orgresearchgate.net |
Direct Synthesis and Derivatization Routes for this compound
The direct synthesis of the target molecule typically involves the coupling of the two key fragments.
N-Alkylation and Related Coupling Reactions for Piperidine (B6355638) Ring Formation
The formation of the C-N bond between the pyridine and piperidine rings is a critical step. This is often achieved through N-alkylation reactions. sciencemadness.org For instance, the secondary amine of piperidin-4-one can react with a suitably activated 6-methoxypyridine derivative, such as a halopyridine, in the presence of a base. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for forming this bond.
Functional Group Interconversions on the Piperidin-4-one Core
Once the core structure of this compound is assembled, further modifications can be made through functional group interconversions (FGIs). imperial.ac.uk The ketone group at the 4-position of the piperidine ring is a versatile handle for various transformations. For example, it can undergo reductive amination to introduce an amino group, which can then be further functionalized. beilstein-journals.org The ketone can also be converted to an oxime, which can be rearranged to a lactam (Beckmann rearrangement) or reduced to an amine.
| Transformation | Reagents/Conditions | Product |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃) | Substituted 4-aminopiperidine |
| Oximation | Hydroxylamine | Piperidin-4-one oxime |
| Reduction of Ketone | Reducing agent (e.g., NaBH₄) | 4-hydroxypiperidine |
Advanced Synthetic Strategies Involving this compound as a Building Block
This compound can serve as a versatile intermediate for the synthesis of more complex molecules. For example, the piperidone moiety can be a precursor for spirocyclic systems. beilstein-journals.org Advanced strategies may involve multi-component reactions or cascade reactions where the initial product undergoes further spontaneous transformations to build molecular complexity efficiently. The pyridine ring can also be activated for further substitution reactions, allowing for the introduction of additional functional groups.
Incorporation into Fused Heterocyclic Systems
The ketone moiety of this compound serves as a key reactive site for the construction of fused ring systems. Standard cyclization and condensation reactions enable the annulation of additional heterocyclic rings onto the piperidine framework.
Pyrido[3,4-b]indoles: A prominent method for constructing indole (B1671886) rings is the Fischer indole synthesis. wikipedia.orgbyjus.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the condensation of this compound with a suitable phenylhydrazine. wikipedia.orgresearchgate.net The intramolecular cyclization, followed by the elimination of ammonia, results in the formation of a pyrido[3,4-b]indole core, a scaffold found in numerous biologically active compounds. researchgate.netnih.gov The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂). wikipedia.org
Quinolines: The Friedländer synthesis is a classic and effective method for constructing quinoline (B57606) rings. nih.gov This process involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as this compound. pharmaguideline.comiipseries.org The reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to yield the fused quinoline system. This methodology provides a direct route to polycyclic structures incorporating the piperidine ring.
Pyrimidines: The synthesis of a fused pyrimidine (B1678525) ring typically requires a precursor containing a 1,3-dicarbonyl functionality or its equivalent. The ketone in this compound can be elaborated to create this necessary synthon. For instance, reaction with a formylating agent can introduce a second carbonyl group. The resulting intermediate can then be condensed with an amidine, such as guanidine (B92328) or urea, in a cyclization reaction to form the pyrimidine ring. researchgate.netmdpi.com This stepwise approach allows for the systematic construction of pyrimido-piperidine derivatives.
Imidazopyridines and Pyrazolopyridines: Similar to pyrimidine synthesis, the formation of fused pyrazole (B372694) or imidazole (B134444) rings often begins with the modification of the starting ketone. nih.govnih.gov To form a pyrazolopyridine, the piperidinone can be converted into a 1,3-dicarbonyl equivalent, which is then reacted with hydrazine (B178648) or a substituted hydrazine. psu.edunih.gov This condensation reaction is a fundamental method for creating pyrazole rings. researchgate.net For imidazopyridines, various strategies exist, often involving multi-component reactions or the cyclization of precursors containing both amine and carbonyl functionalities. nih.govbeilstein-journals.orgresearchgate.net
Imidazothiadiazoles and Other Systems: While specific examples for the synthesis of fused imidazothiadiazoles directly from this compound are not detailed in the available literature, the general principles of heterocyclic synthesis can be applied. The formation of more complex fused systems, such as triazolo[4,5-c]quinolines, can also be envisioned through multi-step synthetic sequences starting with the functionalization of the core piperidinone structure. researchgate.net
Table 1: Synthetic Routes to Fused Heterocyclic Systems
| Target Heterocycle | General Method | Key Reagents/Catalysts |
|---|---|---|
| Pyrido[3,4-b]indole | Fischer Indole Synthesis | Phenylhydrazine, PPA or ZnCl₂ |
| Quinoline | Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, Acid/Base |
| Pyrimidine | Condensation/Cyclization | Formylating agent, Guanidine/Urea |
| Pyrazolopyridine | Condensation/Cyclization | Formylating agent, Hydrazine |
Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of this compound primarily focuses on the stereoselective transformation of the prochiral ketone at the C-4 position. The reduction of this ketone to a secondary alcohol introduces a stereocenter, leading to the formation of chiral piperidin-4-ol derivatives.
A well-established method to achieve this is through stereoselective reduction using chiral reducing agents. Catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst or enzymes can facilitate the enantioselective or diastereoselective reduction of the carbonyl group. nih.gov This approach allows for precise control over the stereochemistry of the resulting hydroxyl group, yielding specific enantiomers (R or S) of the corresponding alcohol. The choice of catalyst and reaction conditions determines the stereochemical outcome, providing access to a diverse range of enantiopure chiral building blocks. aalto.fi
Table 2: Stereoselective Reduction of the Piperidinone
| Transformation | Method | Key Feature | Product |
|---|---|---|---|
| Ketone to Alcohol | Stereoselective Reduction | Use of chiral catalysts (e.g., CBS) | Chiral 1-(6-Methoxypyridin-3-yl)piperidin-4-ol |
Catalytic Approaches and Reaction Conditions for this compound Modifications
Catalysis plays a crucial role in the modification of this compound, enabling efficient and selective transformations. Both acid and metal-based catalysts are employed to facilitate the formation of the fused heterocyclic systems discussed previously.
Acid Catalysis: Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) are fundamental catalysts for many condensation and cyclization reactions. wikipedia.org The Fischer indole synthesis is a prime example, where the acid catalyst is essential for the protonation of the hydrazone intermediate, which initiates the key byjus.combyjus.com-sigmatropic rearrangement. byjus.comorganic-chemistry.org Similarly, the Friedländer synthesis of quinolines can be promoted under acidic conditions to facilitate the cyclodehydration step. pharmaguideline.com
Metal Catalysis: Transition metal catalysts offer a broad spectrum of reactivity for modifying the piperidinone scaffold.
Palladium: Palladium catalysts are used in variations of the Fischer indole synthesis, such as the Buchwald modification, which involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org
Copper: Copper catalysts have been utilized in the synthesis of various nitrogen-containing heterocycles, including pyrimidines and imidazopyridines, often promoting cyclization or multi-component reactions. mdpi.combeilstein-journals.org
Gold: Gold catalysis has been reported for the synthesis of piperidin-4-ols through a sequence involving the cyclization of N-homopropargyl amides, which could be an alternative route to precursors of the target molecule. nih.gov
Other Metals: Catalysts based on Ruthenium, Nickel, Cobalt, and Iron have also been developed for various transformations, including dehydrogenation and cross-coupling reactions, that can be applied to synthesize or functionalize quinoline and other N-heterocycles. organic-chemistry.orgorganic-chemistry.org
The selection of the appropriate catalyst and reaction conditions (e.g., solvent, temperature, additives) is critical for achieving high yields and selectivity in the desired chemical transformation.
Table 3: Catalysts in the Modification of this compound
| Reaction Type | Catalyst Type | Specific Examples |
|---|---|---|
| Fischer Indole Synthesis | Brønsted/Lewis Acid | PPA, H₂SO₄, ZnCl₂ |
| Fischer Indole (Buchwald Mod.) | Metal Catalyst | Palladium complexes |
| Quinoline Synthesis | Brønsted Acid | H₂SO₄ |
| Piperidin-4-ol Synthesis | Metal Catalyst | Gold complexes |
| General Heterocycle Synthesis | Metal Catalyst | Copper, Ruthenium, Nickel |
Medicinal Chemistry and Rational Drug Design Approaches Utilizing the 1 6 Methoxypyridin 3 Yl Piperidin 4 One Motif
Structure-Activity Relationship (SAR) Studies of 1-(6-Methoxypyridin-3-yl)piperidin-4-one Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR exploration has focused on systematic modifications of both the pyridine (B92270) and piperidinone rings.
The pyridine ring of the scaffold is a critical component for interaction with biological targets, and its substitution pattern significantly influences potency and selectivity. The 6-methoxy group is often a key feature, potentially acting as a hydrogen bond acceptor. Research on related scaffolds, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, provides valuable insights into the SAR of this part of the molecule. nih.gov
Studies on Lysine Specific Demethylase 1 (LSD1) inhibitors have shown that the 6-position of the pyridine ring is amenable to optimization. For instance, replacing the 6-methoxy group with a 6-phenyl group can maintain or slightly improve activity. Further substitution on this appended phenyl ring can be highly beneficial; a 4-fluorophenyl group at the 6-position was found to increase potency by approximately tenfold compared to the unsubstituted phenyl analogue. nih.gov However, additional fluorine substitution at the 2- or 3-position of this phenyl ring led to a reduction in activity, suggesting that substitution patterns are highly specific. nih.gov
The 5-position of the pyridine ring has also been explored. The addition of aryl groups at both the 5- and 6-positions can be favorable for activity. For example, compounds with 5,6-di-(4-tolyl) or 5,6-di-(4-bromophenyl) substituents were found to be active. nih.gov In some series, replacing the pyridine ring with a pyrazine (B50134) was found to be detrimental to antimycobacterial activity, highlighting the importance of the pyridine nitrogen and its specific placement within the aromatic system. nih.gov The strategic introduction of nitrogen atoms into aromatic rings, such as replacing a phenyl with a pyridyl moiety, is a known tactic to enhance metabolic stability. niper.gov.in
| Compound Analogue | Modification on Pyridine Ring (at 6-position) | Relative Potency Change |
|---|---|---|
| Parent Compound | Unsubstituted Phenyl | Baseline |
| Analogue 1 | 4-Fluorophenyl | ~10x Increase |
| Analogue 2 | 3,4-Difluorophenyl | ~2.5x Decrease (vs. 4-Fluorophenyl) |
| Analogue 3 | 2,4-Difluorophenyl | ~5.5x Decrease (vs. 4-Fluorophenyl) |
| Analogue 4 | Pyridin-4-yl | Slight Decrease |
| Analogue 5 | Pyridin-3-yl | Slight Decrease |
The piperidin-4-one ring is a versatile scaffold that offers multiple points for modification to modulate physicochemical properties and target engagement. The piperidine (B6355638) ring itself is a common motif in drug design, and its derivatives have a wide range of pharmacological applications. nih.gov
Modifications to the carbonyl group at the 4-position can have a profound impact on biological activity. doi.org In some inhibitor series, substitutions on this ketone bridge have been found to be unfavorable for activity, suggesting it may be involved in a critical interaction or that its steric environment is constrained. nih.gov The ketone can be converted to other functional groups, such as hydrazones, to create hybrid molecules with different biological profiles. doi.org
The nitrogen atom of the piperidine ring is another key site for modification. In the parent scaffold, it serves as the linker to the methoxypyridine ring. The nature of this N-substitution is critical. SAR studies on related scaffolds have explored altering the linker between a piperidine ring and an aryl moiety, demonstrating that linker length and composition are crucial for maintaining activity. mdpi.comresearchgate.net For example, in one series of NLRP3 inhibitors, an acetamide (B32628) linker was required for activity, while shorter linkers or the removal of the carbonyl group resulted in inactive compounds. mdpi.com
Furthermore, substitutions at other positions on the piperidine ring can be used to fine-tune properties. Chiral piperidine scaffolds are increasingly used to enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicities. thieme-connect.com
The three-dimensional conformation of the piperidin-4-one ring and its substituents is a critical determinant of biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain, but other conformations, such as a distorted boat, have been observed through X-ray crystallography in substituted piperidone derivatives. doi.orgacs.org The specific conformation adopted influences the spatial orientation of substituents, which in turn affects how the molecule fits into a target's binding site.
Introducing conformational constraints can be a powerful strategy to enhance potency and selectivity. For instance, creating macrocyclic analogues by bridging two side chains can lock the molecule into a specific, biologically active conformation, such as a type I β-turn. unifi.it Even subtle changes in the bridging linker, such as the orientation of a triazole moiety, can differentially affect the resulting conformation and biological activity. unifi.it
Stereochemistry plays a pivotal role. The introduction of chiral centers on the piperidine scaffold can lead to enantiomers with significantly different pharmacological profiles. thieme-connect.com The use of stereochemically pure isomers is often necessary to maximize interactions with a chiral biological target and to avoid off-target effects or lower potency associated with a racemic mixture. The strategic use of chiral piperidine scaffolds can lead to improved physicochemical properties, enhanced selectivity, and better pharmacokinetic parameters. thieme-connect.com
Pharmacophore Elucidation and Ligand Design Principles for this compound Derivatives
A pharmacophore model defines the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr For derivatives of this compound, a general pharmacophore can be elucidated based on its common structural motifs and SAR data. Such models are invaluable for virtual screening to identify novel active compounds and for guiding the design of new analogues. nih.govnih.gov
Key pharmacophoric features for this scaffold would likely include:
Hydrogen Bond Acceptor (HBA): The oxygen atom of the 6-methoxy group on the pyridine ring.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperidin-4-one ring.
Aromatic/Hydrophobic Region: The pyridine ring itself, capable of engaging in π-stacking or hydrophobic interactions.
Hydrophobic/Alicyclic Region: The saturated carbocyclic portion of the piperidine ring.
Defined Vector Relationship: A specific spatial distance and orientation between the pyridine ring and the piperidin-4-one carbonyl group, dictated by the N-aryl linkage.
Ligand design principles based on this pharmacophore would involve maintaining these core features while decorating the scaffold with additional substituents to optimize secondary interactions with the target protein. For example, SAR data suggests that adding a substituted aryl group at the 6-position of the pyridine can access an additional hydrophobic pocket, significantly enhancing potency. nih.gov The design process involves using these models as a filter in computational databases to find new molecules that match the required features, followed by chemical synthesis and biological testing. dergipark.org.tr
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. niper.gov.innih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. researchgate.net Bioisosteric replacement, a key component of scaffold hopping, involves substituting one atom or group with another that has similar physical or chemical properties. nih.govsci-hub.se
For the this compound motif, scaffold hopping can be applied to both the pyridine and piperidine moieties.
Pyridine Ring Replacements: The 6-methoxypyridine ring can be replaced with other aromatic or heteroaromatic systems. A common bioisosteric replacement for a phenyl or pyridyl ring is another heterocycle to modulate properties like metabolic stability, solubility, or target interactions. niper.gov.in For example, replacing a metabolically liable aromatic ring with a more electron-deficient one, like another pyridine isomer or a pyrimidine (B1678525), can increase robustness towards cytochrome P450-mediated oxidation. researchgate.net
Piperidin-4-one Scaffold Replacements: The piperidine ring is frequently a target for bioisosteric replacement to improve properties. cambridgemedchemconsulting.com Common replacements include morpholine, which increases polarity and lowers the pKa of the nitrogen, or thiomorpholine. cambridgemedchemconsulting.com More advanced strategies employ conformationally restricted systems like tropanes or novel spirocyclic systems such as azaspiro[3.3]heptane, which can subtly alter the exit vectors of substituents and explore new chemical space. cambridgemedchemconsulting.com Ring opening or closing strategies can also be employed to manipulate molecular flexibility, which can impact binding affinity and pharmacokinetic properties. nih.gov
| Original Scaffold | Bioisosteric Replacement | Potential Property Change |
|---|---|---|
| Piperidine | Morpholine | Increased polarity, lower pKa, potential H-bond acceptor |
| Piperidine | Thiomorpholine | Modulated polarity and size |
| Piperidine | Tropane | Increased rigidity, altered substituent vectors |
| Piperidine | Azaspiro[3.3]heptane | Increased 3D character, novel substituent vectors |
| Piperidine | 4-Amino-N-arylpiperidine | Introduces H-bond donor/acceptor, changes basicity |
Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Approaches Relevant to this compound
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that starts with screening libraries of low-molecular-weight chemical fragments (typically <300 Da). frontiersin.org These fragments usually bind to the target with low affinity, but they do so efficiently, providing high-quality starting points for optimization. drughunter.comnih.gov
The this compound scaffold is well-suited for a retrospective FBDD analysis or a prospective campaign. It can be deconstructed into its constituent fragments:
A 6-methoxypyridine fragment.
A piperidin-4-one fragment.
In an FBDD campaign, these or similar fragments could be identified through biophysical screening methods. Once initial fragment hits are confirmed and their binding modes are determined (e.g., by X-ray crystallography), they can be optimized. This can be achieved by "fragment growing" (adding functionality to a single fragment to engage with nearby pockets) or "fragment linking" (connecting two different fragments that bind in adjacent sites) to ultimately generate a high-affinity lead compound resembling the parent scaffold. frontiersin.org
Covalent Ligand Approaches involve designing inhibitors that form a stable, covalent bond with their biological target. mdpi.com This strategy can lead to increased potency, longer duration of action, and the ability to overcome drug resistance. mdpi.com These inhibitors typically consist of a selective scaffold that directs the molecule to the target's binding site and a reactive electrophilic group, or "warhead," that forms a bond with a nearby nucleophilic amino acid residue (e.g., cysteine, serine, lysine). mdpi.com
The this compound scaffold can be adapted for covalent inhibition by incorporating a suitable warhead. For example, an acrylamide, chloroacetamide, vinyl sulfone, or nitrile group could be appended to a solvent-exposed position on either the pyridine or piperidine ring. acs.org The design would require structural knowledge of the target to ensure the warhead is positioned correctly to react with a specific nucleophile in the binding site. This converts a reversible binder into a targeted covalent inhibitor, offering a distinct pharmacological profile. mdpi.com
Biological Activities and Target Engagement of 1 6 Methoxypyridin 3 Yl Piperidin 4 One Analogues
Modulators of Enzyme Activity
Derivatives of 1-(6-methoxypyridin-3-yl)piperidin-4-one have been successfully designed and synthesized to act as potent and selective inhibitors of several key enzymes implicated in pathological processes. These include phosphodiesterases, kinases, and the gamma-secretase complex.
Phosphodiesterase Inhibitors (e.g., PDE5)
Analogues of this compound have been explored as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased cGMP concentrations, resulting in smooth muscle relaxation. This mechanism is the basis for therapeutic agents used in the management of erectile dysfunction and pulmonary hypertension.
While direct analogues of this compound as PDE5 inhibitors are not extensively reported in publicly available literature, structurally related compounds containing a methoxypyridine moiety have been investigated. For instance, a series of pyrazolopyrimidinones were developed where a substituted phenyl ring, bioisosteric to the methoxypyridine group, is attached to the core. One such analogue, 5-(5-Acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, demonstrated significant PDE5 inhibitory activity. The key structural features contributing to its potency include the butoxy-substituted pyridinyl ring, which mimics the methoxyphenyl group of established PDE5 inhibitors, and the pyrazolopyrimidinone core that anchors the molecule in the active site of the enzyme. Structure-activity relationship (SAR) studies on related series have highlighted the importance of the substituent at the 5-position of the pyridine (B92270) ring for both potency and selectivity.
| Compound ID | Core Structure | Target | Activity (IC50) |
| Analogue 1 | Pyrazolopyrimidinone | PDE5 | Not specified |
Kinase Inhibitors (e.g., PI3K/mTOR, DGKγ, PfPI4K, Haspin)
The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and infectious diseases.
PI3K/mTOR Inhibitors: A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently overactivated in cancer, promoting cell proliferation, growth, and survival. One of the most potent compounds identified, compound 22c , which incorporates a quinoline (B57606) core attached to the methoxypyridine moiety, exhibited strong inhibitory activity against both PI3Kα and mTOR with IC50 values of 0.22 nM and 23 nM, respectively. This compound also demonstrated potent anti-proliferative activity in cancer cell lines. The molecular docking studies confirmed that the methoxypyridine group plays a crucial role in the binding of these inhibitors to the active sites of PI3Kα and mTOR.
| Compound ID | Target(s) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | PI3Kα / mTOR | 0.22 | 23 |
PfPI4K Inhibitors: The this compound framework has been utilized in the design of inhibitors against Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle and a validated drug target for malaria. Although not direct piperidin-4-one analogues, compounds incorporating the 6-methoxypyridin-3-yl moiety have shown potent antiplasmodial activity. For example, 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one demonstrated significant improvements in activity against the parasite. Structure-activity relationship studies revealed that the methoxypyridine group is a key feature in leveraging interactions within the catalytic site of PfPI4K for enhanced potency.
Haspin Kinase Inhibitors: Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin is a promising strategy for the development of novel anti-cancer agents. While specific analogues of this compound targeting Haspin are not prominently featured in the reviewed literature, the general scaffold is of interest in the design of ATP-competitive kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.
Gamma-Secretase Modulators
The 1-(6-methoxypyridin-3-yl) moiety has been incorporated into the design of gamma-secretase modulators (GSMs), which are being investigated as potential therapeutic agents for Alzheimer's disease. Gamma-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. GSMs aim to selectively reduce the production of the aggregation-prone Aβ42 peptide in favor of shorter, less amyloidogenic forms.
The introduction of a methoxypyridine motif into a tetracyclic scaffold has led to the development of GSMs with improved potency in reducing Aβ42 levels. For instance, compound 64 , a methoxypyridine-derived GSM, was shown to reduce Aβ42 levels in both the plasma and brain of transgenic mouse models of Alzheimer's disease. SAR studies indicated that the methoxypyridine B-ring contributed to a nearly 3-fold improvement in potency for some analogues. The aqueous solubility of these compounds was also enhanced by the presence of the methoxypyridine group.
| Compound ID | Target | Effect |
| 64 | Gamma-Secretase | Reduces Aβ42 levels in vivo |
| 69 | Gamma-Secretase | IC50 of 36 nM for Aβ42 reduction |
Receptor Ligands and Antagonists
In addition to enzyme modulation, analogues of this compound have been developed as ligands that bind to and antagonize the function of specific cell surface receptors, such as integrins and somatostatin receptors.
Integrin αvβ3 Receptor Antagonists
The integrin αvβ3 is a receptor involved in angiogenesis, tumor metastasis, and bone resorption. Antagonists of this receptor have therapeutic potential in oncology and for the treatment of osteoporosis. While the reviewed literature does not specifically describe this compound analogues as integrin αvβ3 antagonists, the development of small-molecule antagonists often involves heterocyclic scaffolds that can mimic the key Arg-Gly-Asp (RGD) recognition motif of natural ligands. The piperidinone core, with appropriate functionalization, has the potential to serve as such a scaffold.
Somatostatin sst3 Receptor Antagonists
Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are expressed in various tissues and are involved in the regulation of hormone secretion and cell proliferation. The sst3 subtype has been implicated in certain cancers and neurological disorders. The development of selective sst3 receptor antagonists is a key area of research for elucidating the physiological roles of this receptor subtype and for potential therapeutic applications.
While specific non-peptidic antagonists based on the this compound core are not detailed in the available literature, the development of small-molecule SSTR modulators is an active area of research. Peptidic antagonists, such as sst3-ODN-8, have demonstrated high affinity and selectivity for the human sst3 receptor. The design of non-peptidic mimetics often involves rigid heterocyclic scaffolds, and the this compound structure presents a potential starting point for the design of novel sst3 receptor antagonists.
Activity against Pathogenic Organisms
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous search for novel antimalarial agents. Compounds featuring the piperidine (B6355638) scaffold have shown considerable promise in this area, exhibiting potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite.
Research into 1,4-disubstituted piperidine derivatives has identified several molecules with significant antiplasmodial effects. For instance, certain analogues have demonstrated inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to the frontline drug chloroquine. The activity of these compounds is heavily influenced by the substitutions on the piperidine ring and its associated moieties.
Beyond direct cytotoxicity to the parasite, other mechanisms have been explored. One such target is the parasite's N-myristoyltransferase (NMT), an essential enzyme for its survival. A potent inhibitor featuring a 3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl structure has been developed, showing high affinity for both P. falciparum and P. vivax NMT and efficacy against the parasite in the low nanomolar range. Another novel chemotype, DDD01034957, which contains a piperidine core, has been identified as a fast-acting antimalarial that is potent against drug-resistant strains. Additionally, some piperidone derivatives have been found to exert antiplasmodial effects by potentially inhibiting deoxyhypusine hydroxylase (DHH), an enzyme involved in spermidine metabolism crucial for the parasite.
| Compound Class | Specific Analogue | Target Strain | Activity (IC₅₀) |
|---|---|---|---|
| 1,4-Disubstituted Piperidine | 12d | P. falciparum (3D7) | 13.64 nM |
| 13b | P. falciparum (W2) | 13.30 nM | |
| Piperidin-4-yloxy benzothiophene | 34c | P. falciparum (CQ-sensitive) | ~10 nM |
| Novel Piperidine Chemotype | DDD01034957 | P. falciparum (3D7) | 172 nM |
The broader chemical space encompassing pyridine and piperidine derivatives, often hybridized with other heterocyclic systems like thiadiazole, has yielded a rich field of antimicrobial agents. These compounds have demonstrated activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.
The synthesis of piperidin-4-one derivatives incorporating a thiosemicarbazone moiety has been shown to enhance antifungal activity significantly compared to the parent piperidin-4-one. Similarly, novel pyridine derivatives that contain an imidazo[2,1-b]thiadiazole moiety have been synthesized and evaluated, with some compounds showing high antibacterial activity, even surpassing the efficacy of the control drug gatifloxacin against certain strains. For example, the 4-F substituted compound 17d from one such series exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL. Other studies have confirmed that linking pyridine and 1,3,4-thiadiazole structures can produce compounds with varying but significant antibacterial effects against pathogens like Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis.
| Compound Class | Test Organism | Activity (MIC) |
|---|---|---|
| Pyridine-Imidazo[2,1-b]thiadiazole | S. aureus | 0.5 μg/mL (Compound 17d) |
| C. albicans | 8 μg/mL (Compound 17a) | |
| Piperidin-4-one Thiosemicarbazone | S. aureus | 62.5 μg/mL |
| C. albicans | 125 μg/mL | |
| Piperidine-substituted Halogenobenzene | S. aureus | 32-128 μg/mL |
Anti-Proliferative and Apoptosis-Inducing Effects in Cancer Biology
Piperidine and its derivatives have emerged as a promising chemotype in oncology research, with demonstrated potential to inhibit cancer cell growth and induce programmed cell death (apoptosis). The anticancer activity of these compounds spans various malignancies, including prostate, breast, ovarian, and gastric cancers, often through the modulation of key signaling pathways involved in cancer progression.
One mechanism of action involves the disruption of the cellular cytoskeleton. Novel piperidine derivatives have been identified as potent tubulin polymerization inhibitors that bind at the colchicine site. For example, compound 17a displayed a powerful anticancer effect against prostate cancer (PC3) cells with an IC₅₀ value of 0.81 μM. By inhibiting tubulin polymerization, these agents can arrest the cell cycle and trigger apoptosis. Further biological studies confirmed that such compounds can suppress colony formation and inhibit the epithelial-mesenchymal transition, a key process in cancer metastasis.
Moreover, synthetic analogues of naturally occurring piperidine amides have shown efficacy against multidrug-resistant (MDR) cancer cells. Structure-activity relationship studies revealed that replacing the isobutylamino group of certain natural alkaloids with a piperidin-1-yl moiety significantly improved activity against P-glycoprotein-overexpressing MDR cell lines. For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine was the most active analogue against the KBvin MDR cell line, with an IC₅₀ of 4.94 µM.
| Compound Class | Cancer Cell Line | Mechanism | Activity (IC₅₀) |
|---|---|---|---|
| Piperidine Derivative | PC3 (Prostate) | Colchicine Binding Site Inhibitor | 0.81 µM |
| Synthetic Piper Amide Analogue | KBvin (MDR) | Not specified | 4.94 µM |
| Piperine (Piperidine Alkaloid) | LNCaP (Prostate) | Induces Apoptosis | Higher sensitivity |
| A2780 (Ovarian) | Dose-dependent inhibition |
CFTR Co-Potentiators and Ion Channel Modulation
Analogues of this compound have been instrumental in the development of novel strategies to treat cystic fibrosis (CF). Certain CF-causing mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein result in minimal function channels that are poorly responsive to existing single-potentiator therapies. A significant breakthrough has been the discovery of a class of spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds that act as "co-potentiators". These molecules function synergistically with existing potentiators like VX-770 (ivacaftor) to restore the activity of CFTR mutants such as N1303K. Structure-activity relationship studies led to the development of analogue 2i, which showed a 17-fold improvement over the original screening hit, with an EC₅₀ of approximately 600 nM for the activation of N1303K-CFTR.
Beyond the CFTR channel, piperidine-containing molecules have been shown to modulate other ion channels. A class of piperidine carboxamides acts as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for pain and inflammation. The most potent of these, PIPC1, has an EC₅₀ of 6.5 nM. In another example, piperine (1-piperoylpiperidine), the main alkaloid in black pepper, reversibly inhibits large conductance Ca²⁺-activated K⁺ (BK) channels in a dose-dependent manner, with an IC₅₀ of 4.8 μM.
| Compound Class | Ion Channel Target | Effect | Potency (EC₅₀/IC₅₀) |
|---|---|---|---|
| Spiro[piperidine-4,1-pyrido[3,4-b]indole] | N1303K-CFTR | Co-potentiator (with VX-770) | ~600 nM (Analogue 2i) |
| Piperidine Carboxamide | Human TRPA1 | Agonist | 6.5 nM (PIPC1) |
| Piperine | BK Channel (α subunit) | Inhibitor | 4.8 µM |
Other Investigated Biological Activities (e.g., Anti-inflammatory)
The pharmacological investigation of piperidine derivatives extends to other areas, notably in the modulation of inflammatory responses. Capitalizing on the well-known anti-inflammatory properties of curcumin, researchers have synthesized diarylidene-N-methyl-4-piperidones (DANMPs) as curcumin analogues with improved drug-like properties. In studies using a macrophage model cell line (RAW264.7), these compounds were able to decrease the levels of inflammatory markers and nitric oxide (NO) in cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), indicating potent anti-inflammatory effects.
In a different approach, a series of methyl salicylate derivatives bearing a piperazine moiety (a closely related heterocycle) were evaluated for in vivo anti-inflammatory activity. Several of these compounds exhibited favorable anti-inflammatory effects in models of xylene-induced ear edema and carrageenan-induced paw edema in mice, with some being significantly more potent than aspirin. Additionally, a new class of compounds formed by linking pyridine and thiazole moieties with a hydrazide group has been evaluated for anti-inflammatory properties using the denaturation of bovine serum albumin method, showing inhibition with IC₅₀ values in the range of 46.29–100.60 μg/mL.
| Compound Class | Model / Assay | Observed Effect |
|---|---|---|
| Diarylidene-N-Methyl-4-Piperidone | LPS-stimulated Macrophages | Reduced levels of inflammatory markers and NO |
| Pyridine-Thiazole Hydrazide | Bovine Serum Albumin Denaturation | IC₅₀ = 46.29–100.60 μg/mL |
| Methyl Salicylate-Piperazine Derivative | Xylene-induced Mouse Ear Edema | Favorable inhibition of edema |
Computational Chemistry and in Silico Modeling of 1 6 Methoxypyridin 3 Yl Piperidin 4 One and Its Analogues
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how piperidin-4-one derivatives interact with biological targets.
Research on various piperidin-4-one analogues has demonstrated their potential to bind to a range of protein targets. Docking studies reveal that the binding affinity is often governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies involving 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, molecular docking simulations were used to assess interactions with target enzymes, yielding binding energies that indicate stable complex formation. nih.gov The piperidine (B6355638) ring itself is a versatile scaffold found in numerous compounds designed for specific biological targets. researchgate.net
The specific interactions are highly dependent on the substituents on the piperidine and aryl rings. The methoxypyridine group of the title compound, for example, can act as a hydrogen bond acceptor, while the piperidin-4-one core can engage in various polar and non-polar contacts. In studies of similar piperidine-based compounds, the nitrogen atom of the piperidine ring often forms crucial salt bridge or hydrogen bond interactions with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp) in the active site of target proteins. nih.gov
| Analogue Class | Target Protein Example | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Piperidine/Piperazine-based | Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Not specified |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma Protein (6FS1) | Not specified | -89.33 to -97.40 |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Leukemia Protein (6TJU) | Not specified | -74.93 to -12.18 (H-bond component) |
Note: Data is compiled from studies on analogous compounds to illustrate the interaction potential of the piperidin-4-one scaffold.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. orientjchem.org For piperidin-4-one derivatives, DFT studies help to elucidate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).
The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. orientjchem.org Calculations on similar piperidine structures have been used to determine this gap and other thermodynamic parameters. orientjchem.orgresearchgate.net The MEP map is also highly informative, visualizing the charge distribution on the molecule's surface. researchgate.net The electronegative oxygen and nitrogen atoms in the 1-(6-Methoxypyridin-3-yl)piperidin-4-one structure are expected to be regions of negative potential (nucleophilic sites), while hydrogen atoms are typically in regions of positive potential (electrophilic sites). These calculations are foundational for understanding how the molecule will interact with biological macromolecules. unesp.brijsrset.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. mdpi.com These simulations are crucial for validating docking poses and assessing the stability of the ligand-receptor complex. nih.gov
For analogues of this compound, MD simulations would typically be performed after molecular docking to confirm that the predicted binding mode is stable. mdpi.com Key analyses in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. Such studies on related heterocyclic compounds have shown that stable interactions, particularly key hydrogen bonds identified in docking, are maintained throughout the simulation, reinforcing the credibility of the predicted binding mode. nih.gov
Conformational analysis of the piperidin-4-one ring is also a significant aspect. Studies on substituted piperidin-4-ones show that the ring typically adopts a chair conformation, but this can be influenced by the nature and size of substituents, which may lead to twisted or boat conformations. asianpubs.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.govnih.gov
For a series of analogues based on the this compound scaffold, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological). For example, in a study on 6-substituted nicotine (B1678760) derivatives, a QSAR model demonstrated that a combination of the lipophilicity (π) and the volume of the substituent at the 6-position of the pyridine (B92270) ring could account for binding affinity at nicotinic receptors. researchgate.net This highlights that both lipophilic and steric factors are critical for the interaction of pyridinyl compounds with their targets. researchgate.net Cheminformatics tools are essential for managing the chemical information and building these predictive models.
Virtual Screening and De Novo Drug Design Approaches
The this compound scaffold can be used in computational drug discovery campaigns, including virtual screening and de novo design. Virtual screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov The piperidine ring is a common motif in such libraries due to its favorable pharmacological properties and synthetic accessibility. researchgate.net
In a virtual screening workflow, compounds are typically filtered based on physicochemical properties (like Lipinski's rule of five) before being docked into the active site of a target protein. nih.gov This approach can efficiently identify promising hit compounds for further experimental testing.
Alternatively, the core scaffold can serve as a starting point for de novo drug design. In this approach, new molecules are built computationally, often piece-by-piece (fragment-based), within the constraints of the target's active site. mdpi.com The methoxypyridin-piperidin-4-one structure provides a robust framework onto which new functional groups can be added to optimize interactions and improve potency and selectivity.
Preclinical Pharmacological Evaluation of 1 6 Methoxypyridin 3 Yl Piperidin 4 One Derivatives Excluding Clinical Human Trials
In Vitro Efficacy and Selectivity Profiling
This section would typically detail the binding affinities and functional activities of 1-(6-Methoxypyridin-3-yl)piperidin-4-one derivatives against their intended biological targets. Data would be presented in tables summarizing key metrics such as:
IC₅₀/EC₅₀/Kᵢ values: These metrics quantify the concentration of a compound required to inhibit a biological process by 50% (IC₅₀), produce 50% of its maximal effect (EC₅₀), or its binding affinity for a target (Kᵢ).
Selectivity: Data would illustrate the compound's binding affinity for the intended target versus other related and unrelated targets (e.g., other receptors, enzymes, or ion channels). High selectivity is crucial for minimizing off-target effects.
Without specific studies on this class of compounds, no such data table can be generated.
In Vivo Efficacy Studies in Relevant Animal Models
Here, the article would describe studies assessing the therapeutic effects of the derivatives in living organisms. This would involve:
Animal Models of Disease: A description of the specific animal models used (e.g., rodent models of cancer, neurodegenerative disease, or inflammation) that are relevant to the compound's proposed therapeutic indication.
Efficacy Data: Presentation of results from these studies, which might include tumor growth inhibition, reversal of behavioral deficits, or reduction in inflammatory markers.
As no in vivo studies for derivatives of this compound have been identified, no specific findings can be reported.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
This subsection would focus on the pharmacokinetic properties of the compounds, which are critical for determining their suitability as drug candidates.
Information in this area would include:
In Vitro Metabolic Stability: Data from studies using liver microsomes or hepatocytes to assess how quickly the compounds are metabolized. This is often reported as half-life (t₁₂) or intrinsic clearance.
Metabolite Identification: Characterization of the major metabolites formed to understand the metabolic pathways and identify any potentially active or toxic byproducts.
Specific metabolic data for the requested derivatives is not available in the public domain.
For compounds intended to act on the central nervous system, this section is critical. It would typically include:
In Vitro BBB Models: Results from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2, MDCK) to predict BBB permeability.
In Vivo Brain Penetration: Data from animal studies measuring the concentration of the compound in the brain relative to the plasma (brain-to-plasma ratio).
No information regarding the BBB penetration of this compound derivatives could be located.
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t₁₂): The time required for the concentration of the drug in the body to be reduced by half.
A data table for these properties cannot be compiled due to the absence of specific research.
Early Toxicity Screening (e.g., non-teratogenicity)
This final section would present data from initial safety assessments of the compounds, such as:
Cytotoxicity: Assessment of the compound's toxicity to various cell lines.
Genotoxicity: Evaluation of the compound's potential to damage genetic material.
Cardiotoxicity: Screening for adverse effects on cardiac function, often through assays like the hERG channel inhibition assay.
Teratogenicity: Preliminary assessment of the potential to cause birth defects.
No early toxicity data for derivatives of this compound was found in the reviewed literature.
Future Directions and Emerging Research Avenues for 1 6 Methoxypyridin 3 Yl Piperidin 4 One Based Compounds
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
The advancement of drug candidates based on the 1-(6-methoxypyridin-3-yl)piperidin-4-one scaffold is intrinsically linked to the efficiency and sustainability of its synthesis. Future research will likely focus on moving beyond traditional multi-step synthetic sequences, which often involve hazardous reagents and generate significant waste.
Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. For the synthesis of N-substituted piperidin-4-ones, approaches that reduce the number of steps and utilize more environmentally benign reagents are highly desirable.
One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, and multicomponent reactions (MCRs) are powerful strategies for increasing efficiency. A potential future route could involve a one-pot tandem process, such as an initial oxidation-cyclization followed by another oxidation, to rapidly construct the core piperidin-4-one ring system.
Biocatalysis and Flow Chemistry: The use of enzymes (biocatalysis) offers high selectivity and mild reaction conditions. Enzymes like lipases and transaminases could be employed for the asymmetric synthesis of chiral piperidine (B6355638) derivatives, which is crucial for improving selectivity and potency. Flow chemistry, which involves performing reactions in continuous-flow reactors, provides enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability. Combining these technologies could lead to highly efficient and sustainable manufacturing processes for these compounds.
Exploration of New Biological Targets and Therapeutic Areas
While the inhibition of RIOK2 in cancer is a significant finding, the inherent versatility of the piperidin-4-one pharmacophore suggests that its therapeutic applications could be much broader. nih.govaacrjournals.org
Beyond RIOK2 in Oncology: The this compound scaffold can be used as a template to target other kinases implicated in cancer. Piperidine-containing compounds have shown activity against various cancer-related targets, including the JAK/STAT pathway, topoisomerase II-α, and NF-κB. acs.org Systematic screening of derivatives against a panel of kinases could uncover new, potent inhibitors for various malignancies.
Neurodegenerative and Inflammatory Diseases: Piperidin-4-one derivatives have been investigated for a range of biological activities, including potential applications in Alzheimer's disease and as anti-inflammatory agents. aacrjournals.orgacs.org Future research could explore the modification of the this compound core to target proteins involved in neuroinflammation or protein aggregation, which are hallmarks of neurodegenerative disorders.
Infectious Diseases: The piperidin-4-one nucleus is also associated with antiviral and anti-HIV activities. nih.gov Given the constant need for new anti-infective agents, libraries of this compound derivatives could be screened against a variety of viral and bacterial targets to identify new lead compounds.
| Potential Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Other Kinases (e.g., PI3Kδ), Topoisomerases, NF-κB, JAK/STAT | The piperidin-4-one scaffold is a known pharmacophore for various anticancer agents. |
| Neurodegenerative Diseases | Enzymes involved in neuroinflammation, Protein aggregation pathways | Piperidine derivatives have shown potential in models of Alzheimer's disease. |
| Infectious Diseases | Viral enzymes (e.g., HIV integrase), Bacterial targets | The piperidin-4-one core is present in compounds with reported antiviral and antibacterial activity. nih.gov |
| Inflammatory Disorders | Pro-inflammatory signaling molecules | Certain piperidone derivatives have demonstrated anti-inflammatory properties. nih.gov |
Integration of Advanced Computational and AI-Driven Drug Discovery Paradigms
The design and optimization of novel compounds based on the this compound scaffold can be significantly accelerated through the use of computational and artificial intelligence (AI) tools. These paradigms are transforming drug discovery from a process of serendipity to one of rational design.
Virtual Screening and Molecular Docking: High-throughput virtual screening can be used to computationally test large libraries of virtual compounds against the three-dimensional structure of a biological target, such as RIOK2. Molecular docking simulations can predict the binding poses and affinities of these compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. nih.gov These models can be trained on known kinase inhibitors and the specific structural features of the this compound scaffold to generate novel RIOK2 inhibitors or inhibitors for other targets.
Predictive ADMET Modeling: A significant challenge in drug development is the high failure rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Machine learning models can be trained to predict these properties from a molecule's structure, enabling the early identification and filtering out of compounds that are likely to fail later in development. researchgate.netnih.gov This allows for the prioritization of molecules with a higher probability of success.
| Computational/AI Application | Description | Potential Impact on this compound Research |
| Virtual Screening | Computationally docking large libraries of compounds into a target's binding site. | Rapid identification of new hits from virtual libraries for various targets. |
| De Novo Design | Using generative AI to create novel molecular structures with desired properties. | Generation of novel, optimized inhibitors with improved potency and selectivity. nih.gov |
| QSAR Modeling | Developing quantitative structure-activity relationship models to predict biological activity. | Guiding the optimization of lead compounds by predicting the activity of new derivatives. |
| ADMET Prediction | Using machine learning to forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of compounds with poor drug-like properties, reducing attrition rates. researchgate.net |
Strategies for Overcoming Drug Resistance and Enhancing Selectivity
Two major hurdles in the development of targeted therapies, particularly kinase inhibitors, are the emergence of drug resistance and off-target effects. Future research on this compound derivatives must proactively address these challenges.
Overcoming Drug Resistance:
Targeting Efflux Pumps: A common mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel drugs from cancer cells. Piperine, a natural product containing a piperidine ring, has been shown to inhibit P-gp and reverse multidrug resistance. acs.orgsigmaaldrich.com This suggests a strategy of either co-administering a P-gp inhibitor with a this compound-based drug or designing hybrid molecules that possess both target inhibitory and efflux pump blocking activity.
Combination Therapies: Combining inhibitors that target different nodes in a signaling pathway can prevent the emergence of resistance. For kinase inhibitors, combining an ATP-competitive inhibitor with an allosteric inhibitor can be an effective strategy to suppress resistance mutations. nih.gov
Enhancing Selectivity:
Allosteric Inhibition: Targeting allosteric sites—pockets on a kinase that are distinct from the highly conserved ATP-binding site—can lead to greater selectivity. medchemexpress.com The this compound scaffold could be modified to target allosteric pockets on RIOK2 or other kinases.
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved amino acid residue (like cysteine) near the active site can achieve high potency and selectivity. aacrjournals.org This approach could be explored for kinases that have a suitably positioned cysteine residue.
Chiral Scaffolds: The use of specific stereoisomers of chiral piperidine scaffolds can significantly enhance biological activity and selectivity by providing a better fit into the target's binding site. nih.gov
Application in Chemical Biology Tools and Probes
High-quality chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. rsc.org The this compound scaffold, as exemplified by CQ211, is an excellent starting point for the development of such tools.
Probes for Target Validation: CQ211 serves as a potent and selective cell-active chemical probe to investigate the biological functions of RIOK2. acs.orgnih.gov Its high selectivity allows researchers to confidently attribute observed cellular effects to the inhibition of RIOK2, thereby helping to elucidate its role in processes like ribosome maturation and cell cycle progression. acs.org
Development of Activity-Based Probes (ABPs): To further study enzyme activity in complex biological systems, derivatives of this scaffold could be converted into activity-based probes. This typically involves incorporating a reactive "warhead" that can form a covalent bond with the active site of the target enzyme and a reporter tag (like a fluorophore or biotin) for detection and enrichment. Such probes would be invaluable for identifying the active pool of a target kinase in cells or tissues.
Probes for Target Identification: The this compound scaffold could also be used in chemoproteomic approaches to identify new biological targets. By creating derivatives with photo-affinity labels, researchers can perform experiments where the probe is cross-linked to its binding partners in a cellular lysate, which can then be identified by mass spectrometry. This could uncover novel off-targets or entirely new therapeutic targets for this chemical class.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR can confirm methoxy group placement and piperidine ring conformation. Aromatic protons on the pyridine ring typically resonate at δ 7.5–8.5 ppm, while piperidin-4-one carbonyl signals appear around δ 210 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the keto-enol tautomerism common in 4-piperidone derivatives .
How can researchers systematically optimize reaction conditions for piperidin-4-one derivatives like this compound?
Advanced
Use a Design of Experiments (DoE) approach to test variables:
- Solvents : Compare polar (DMF, DMSO) vs. non-polar (toluene) solvents for coupling steps. Polar solvents may improve nucleophilicity but risk side reactions .
- Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) for cross-coupling efficiency .
- Temperature : Perform reactions at 80–120°C to balance kinetics and thermal stability .
What mechanistic insights exist for the formation of the piperidin-4-one ring in this compound?
Advanced
The ring formation likely proceeds via intramolecular cyclization of a linear precursor. Key steps include:
- Nucleophilic attack : The amine group attacks a carbonyl carbon, forming a six-membered transition state.
- Tautomerization : Stabilization of the keto form over enol due to conjugation with the methoxypyridine ring .
Computational studies (DFT) can model transition states to predict regioselectivity .
How does the biological activity of this compound compare to structurally similar compounds?
Q. Advanced
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-one | Chlorine substitution | Anti-inflammatory, antimicrobial |
| 6-Fluoroquinolone derivatives | Fluorinated core | Antibacterial |
| Target compound | Methoxypyridine-piperidinone hybrid | Potential CNS modulation |
The methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to non-substituted analogs .
What strategies address low yields in coupling steps during synthesis?
Q. Advanced
- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) to prevent side reactions during coupling .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching and cost .
How can computational modeling aid in studying this compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to predict binding affinities for receptors like serotonin transporters (SERT). The methoxypyridine moiety may interact with hydrophobic pockets .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .
What are the stability considerations for this compound under varying storage conditions?
Q. Advanced
- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres .
- Photostability : Protect from UV light to prevent keto-enol tautomerism shifts .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis .
How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Q. Advanced
- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of imine intermediates .
- Chiral Resolution : Separate enantiomers via HPLC with a Chiralpak AD-H column .
How should researchers resolve discrepancies in reported biological activity data for this compound?
Q. Advanced
- Assay Standardization : Validate protocols using positive controls (e.g., fluoxetine for SERT inhibition) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
- Species-Specific Models : Compare results across human cell lines and murine models to assess translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
